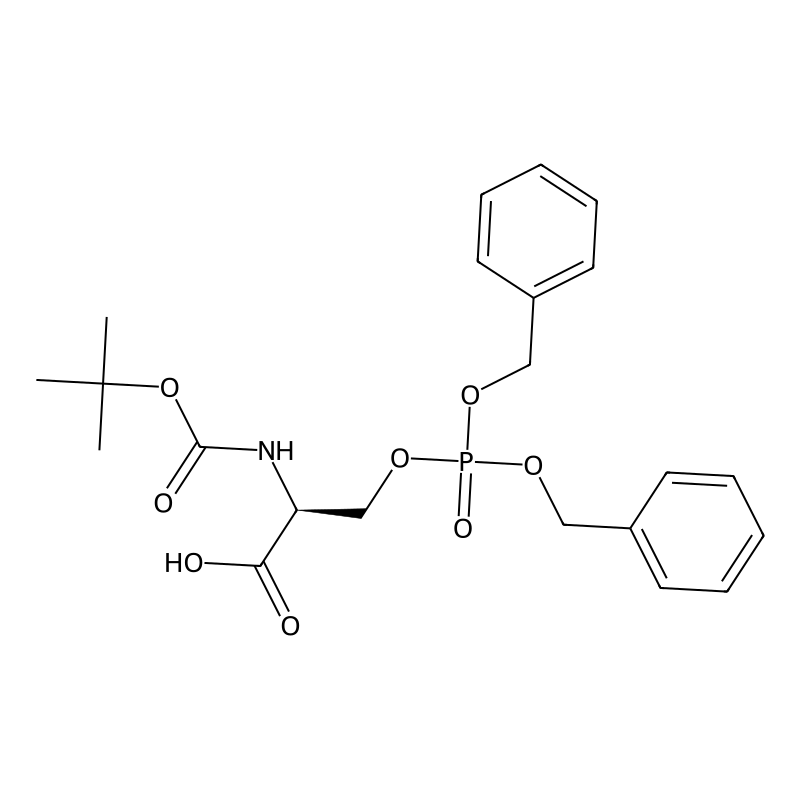Boc-Ser(PO3Bzl2)-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Inhibitor Design for SARS-CoV 3CLpro
Scientific Field: Pharmacology and Biochemistry.
Summary of the Application: “Boc-Ser(PO3Bzl2)-OH” has been used in the design and synthesis of peptidomimetic inhibitors for SARS-CoV 3CLpro, a key enzyme in the life cycle of the severe acute respiratory syndrome-coronavirus (SARS-CoV).
Methods of Application or Experimental Procedures: The compound was incorporated as the P4-ligand in the inhibitor design.
Results or Outcomes: The incorporation of “Boc-Ser(PO3Bzl2)-OH” resulted in enhanced inhibitory activity against SARS-CoV 3CLpro.
Boc-Ser(PO3Bzl2)-OH is a derivative of serine that features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a phosphonate group (PO3Bzl2) on the hydroxyl group. Its molecular formula is C22H28NO8P, and it has a molecular weight of approximately 465.43 g/mol. This compound is primarily used in solid-phase peptide synthesis due to its ability to protect reactive functional groups while allowing for subsequent chemical modifications .
Boc-Ser(PO3Bzl2)-OH itself does not possess a specific mechanism of action. Its primary function is as a building block to introduce a phosphorylated serine residue into a peptide sequence. Once incorporated into a peptide, the phosphate group can interact with other molecules through ionic bonds and hydrogen bonding, potentially influencing the peptide's conformation, stability, and interaction with other biomolecules [3].
While detailed safety information is not readily available for Boc-Ser(PO3Bzl2)-OH, some general precautions should be considered when handling organophosphorus compounds:
- **Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab
Key Reactions:- Peptide Bond Formation: The amino group can react with carboxylic acids or activated esters to form peptides.
- Phosphorylation: The phosphonate group can be involved in phosphorylation reactions, which are critical in biochemical signaling processes.
The biological activity of Boc-Ser(PO3Bzl2)-OH is primarily linked to its role in synthesizing phosphopeptides. Phosphorylation of serine residues is crucial for many biological processes, including signal transduction pathways and enzyme regulation. Thus, this compound aids in the study of these processes by allowing researchers to incorporate phosphorylated serine into peptides .
The synthesis of Boc-Ser(PO3Bzl2)-OH typically involves several steps:
- Protection of Serine: The hydroxyl group of serine is protected using the phosphonate moiety.
- Boc Protection: The amino group is then protected with the Boc group to prevent unwanted reactions during synthesis.
- Purification: The final product is purified using techniques such as chromatography to ensure high purity for subsequent applications .
Boc-Ser(PO3Bzl2)-OH has several applications in biochemical research:
- Peptide Synthesis: It is widely used in the synthesis of phosphopeptides, which are important for studying protein function and signaling pathways.
- Drug Development: Its derivatives can be explored for potential therapeutic applications targeting specific biological pathways.
- Biochemical Assays: This compound can be utilized in assays that require the incorporation of phosphorylated serine residues .
Interaction studies involving Boc-Ser(PO3Bzl2)-OH focus on its role in peptide interactions with proteins and enzymes. By incorporating this compound into peptides, researchers can investigate how phosphorylation affects binding affinities and biological activities. Such studies are essential for understanding the mechanisms underlying signal transduction and enzyme regulation .
Several compounds exhibit similarities to Boc-Ser(PO3Bzl2)-OH, particularly those that involve serine derivatives or phosphonates. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Fmoc-Ser(PO3Bzl2)-OH | Fmoc-protected serine | Used in Fmoc solid-phase peptide synthesis |
| Boc-Tyr(PO3Bzl2)-OH | Tyrosine derivative | Involved in studying phosphorylation at tyrosine |
| Boc-Thr(PO3Bzl2)-OH | Threonine derivative | Similar protective strategy with threonine |
Uniqueness of Boc-Ser(PO3Bzl2)-OH
What sets Boc-Ser(PO3Bzl2)-OH apart from these compounds is its specific application in synthesizing serine-containing phosphopeptides, which are critical for studying signaling pathways involving serine phosphorylation.
The synthesis of phosphorylated amino acids began in the early 20th century with Phoebus Levene’s work on phosphoproteins. However, practical methods for incorporating phosphoserine into peptides only materialized in the 1980s–1990s, driven by advances in solid-phase peptide synthesis (SPPS). Boc-Ser(PO3Bzl2)-OH was first reported in studies aiming to overcome β-elimination challenges during Fmoc deprotection. Its dibenzyl phosphate groups provided stability against piperidine while allowing selective deprotection under hydrogenolysis. The compound became pivotal for synthesizing phosphopeptides like phospholamban fragments and casein-derived sequences, enabling biochemical studies of calcium regulation and kinase interactions.
Nomenclature and Structural Classification
- IUPAC Name: (2S)-3-[bis(benzyloxy)phosphoryl]oxy-2-[(tert-butoxycarbonyl)amino]propanoic acid
- CAS Registry: 90013-45-9
- Structural Features:
- Boc Group: tert-butoxycarbonyl protects the α-amino group during SPPS.
- Dibenzyl Phosphate: Two benzyl (Bzl) groups shield the phosphate moiety from premature hydrolysis.
- L-Serine Backbone: Ensures compatibility with natural peptide stereochemistry.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H28NO8P | |
| Molecular Weight | 465.43 g/mol | |
| XLogP3-AA | 2.8 |
Position in Contemporary Phosphopeptide Chemistry
Boc-Ser(PO3Bzl2)-OH addresses two critical needs:
- Stability: The dibenzyl phosphate resists acidolysis during Boc removal (e.g., 50% TFA).
- Orthogonal Deprotection: Benzyl groups are cleaved via hydrogenolysis or TMSBr-thioanisole, leaving other side-chain protections intact.This dual functionality makes it indispensable for synthesizing phosphopeptides mimicking native PTMs, such as those in kinase substrates and nuclear antigens.







